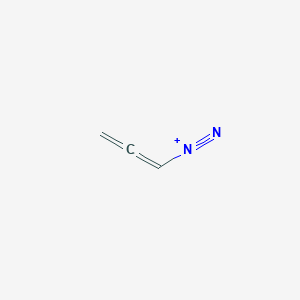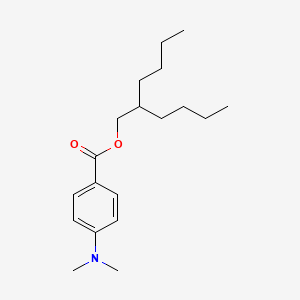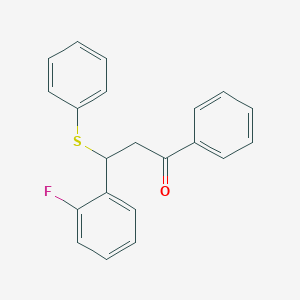![molecular formula C15H20N2O7 B14184361 D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine CAS No. 921933-91-7](/img/structure/B14184361.png)
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine: is a complex organic compound that features both alanyl and serine amino acids linked through a unique propanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of the serine and alanyl residues are protected using suitable protecting groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and yield. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as serine proteases and kinases.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can be compared with other similar compounds such as:
D-Alanyl-L-serine: Lacks the dihydroxyphenyl group, making it less reactive in oxidation reactions.
L-DOPA (3,4-dihydroxy-L-phenylalanine): Contains a similar dihydroxyphenyl group but differs in its amino acid composition.
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-D-serine: An enantiomer with different stereochemistry, affecting its biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
921933-91-7 |
|---|---|
Molekularformel |
C15H20N2O7 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[3-(3,4-dihydroxyphenyl)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-8(16)14(21)17-10(15(22)23)7-24-13(20)5-3-9-2-4-11(18)12(19)6-9/h2,4,6,8,10,18-19H,3,5,7,16H2,1H3,(H,17,21)(H,22,23)/t8-,10+/m1/s1 |
InChI-Schlüssel |
BJEDNMKFIXYMHC-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)

![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)

